6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with 3-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its activity against various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without chlorine substitutions.
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine: A similar compound with one less chlorine atom.
8-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine: Another similar compound with a different chlorine substitution pattern.
Uniqueness
6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of chlorine atoms at both the 6 and 8 positions, which can enhance its reactivity and biological activity compared to its analogues. This unique substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H7Cl3N2 |
---|---|
Molecular Weight |
297.6 g/mol |
IUPAC Name |
6,8-dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Cl3N2/c14-9-3-1-2-8(4-9)12-7-18-6-10(15)5-11(16)13(18)17-12/h1-7H |
InChI Key |
BIQJIVHFRVTDHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
Origin of Product |
United States |
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